molecular formula C13H18ClNO B3227674 4-(3-Chloro-benzylamino)-cyclohexanol CAS No. 1261231-98-4

4-(3-Chloro-benzylamino)-cyclohexanol

Cat. No. B3227674
CAS RN: 1261231-98-4
M. Wt: 239.74 g/mol
InChI Key: HFNADFUHMRTDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-benzylamino)-cyclohexanol, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a tyrosine kinase inhibitor that selectively targets Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways, which play critical roles in cell growth, differentiation, and survival.

Mechanism of Action

4-(3-Chloro-benzylamino)-cyclohexanol selectively targets the JAK2/STAT3 signaling pathway by inhibiting the phosphorylation of JAK2 and STAT3. The JAK2/STAT3 pathway is activated by various cytokines and growth factors and plays a critical role in cell growth, differentiation, and survival. The inhibition of this pathway by this compound leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound inhibits the production of pro-inflammatory cytokines by blocking the JAK2/STAT3 pathway, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. In cancer cells, this compound inhibits the JAK2/STAT3 pathway, leading to the inhibition of cell growth and proliferation and induction of apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-benzylamino)-cyclohexanol has several advantages for lab experiments, including its selectivity for JAK2 and STAT3 pathways, its ability to inhibit cell proliferation and induce apoptosis in cancer cells, and its anti-inflammatory effects. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its potential off-target effects, which can affect the interpretation of results.

Future Directions

There are several future directions for the study of 4-(3-Chloro-benzylamino)-cyclohexanol, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of this compound in combination with other therapies. In addition, the role of this compound in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, needs to be further investigated. Finally, the potential use of this compound in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored.

Scientific Research Applications

4-(3-Chloro-benzylamino)-cyclohexanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by blocking the JAK2/STAT3 signaling pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

4-[(3-chlorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNADFUHMRTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199008
Record name Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261231-98-4
Record name Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-benzylamino)-cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-benzylamino)-cyclohexanol
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-benzylamino)-cyclohexanol
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-benzylamino)-cyclohexanol
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-benzylamino)-cyclohexanol
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-benzylamino)-cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.